11-benzyl-5-(morpholin-4-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
7-benzyl-2-(4-morpholinylmethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine core with a benzyl group and a morpholinylmethyl substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-2-(4-morpholinylmethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the core structure.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group is typically introduced through a nucleophilic substitution reaction using morpholine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-2-(4-morpholinylmethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides for nucleophilic substitution, and various electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
7-benzyl-2-(4-morpholinylmethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It may be used in the development of new materials and chemical processes due to its diverse reactivity.
Mechanism of Action
The mechanism of action of 7-benzyl-2-(4-morpholinylmethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular signaling pathways. Molecular docking studies have shown that it can fit into the active sites of various proteins, forming hydrogen bonds and other interactions that stabilize the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their potential as CDK2 inhibitors.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives: These compounds have shown potential as epidermal growth factor receptor inhibitors.
7-Deazaadenine Derivatives: These compounds are analogues of adenine and have been studied for their anti-inflammatory and antimicrobial activities.
Uniqueness
7-benzyl-2-(4-morpholinylmethyl)-5,6,7,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the combination of its benzyl and morpholinylmethyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H24N4O2S |
---|---|
Molecular Weight |
396.5g/mol |
IUPAC Name |
11-benzyl-5-(morpholin-4-ylmethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C21H24N4O2S/c26-20-19-16-6-7-25(12-15-4-2-1-3-5-15)13-17(16)28-21(19)23-18(22-20)14-24-8-10-27-11-9-24/h1-5H,6-14H2,(H,22,23,26) |
InChI Key |
QRUZTQDWTCQMFN-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=C1C3=C(S2)N=C(NC3=O)CN4CCOCC4)CC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CC2=C1C3=C(S2)N=C(NC3=O)CN4CCOCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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